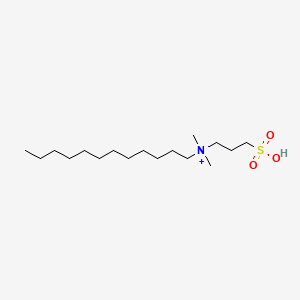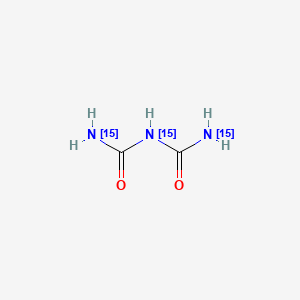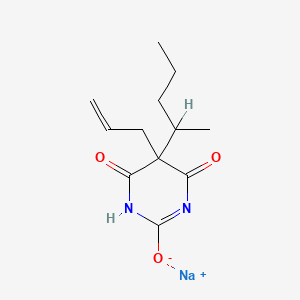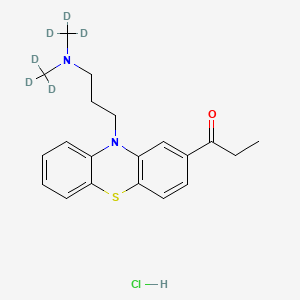![molecular formula C20H10F6N2S2 B12057650 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole CAS No. 869896-76-4](/img/structure/B12057650.png)
2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is a compound with the molecular formula C20H10F6N2S2 and a molecular weight of 456.43 g/mol . This compound is known for its unique properties, including its use as an n-type semiconductor in organic field-effect transistors (OFETs) due to its high electron mobility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl rings .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Its application as an n-type semiconductor in OFETs is significant for the development of electronic devices
Wirkmechanismus
The mechanism of action of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole involves its interaction with molecular targets through its trifluoromethyl groups and thiazole rings. These interactions can influence the electronic properties of the compound, making it effective in its applications as a semiconductor .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and OLEDs.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its ability to stabilize negative charges in transition states.
Uniqueness: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole is unique due to its specific combination of trifluoromethyl groups and bithiazole structure, which provides distinct electronic properties and makes it particularly suitable for use in OFETs .
Eigenschaften
CAS-Nummer |
869896-76-4 |
|---|---|
Molekularformel |
C20H10F6N2S2 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]-5-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H10F6N2S2/c21-19(22,23)13-5-1-11(2-6-13)17-27-9-15(29-17)16-10-28-18(30-16)12-3-7-14(8-4-12)20(24,25)26/h1-10H |
InChI-Schlüssel |
YPPDUFZJMJWOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CN=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)


![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)









![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)
